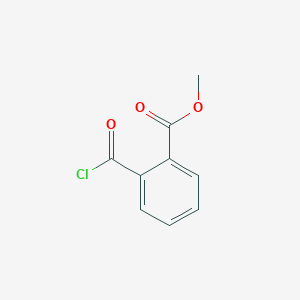

Methyl 2-(chlorocarbonyl)benzoate

Description

The exact mass of the compound Methyl 2-(chlorocarbonyl)benzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-(chlorocarbonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(chlorocarbonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-carbonochloridoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBWUEAMCSHHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457229 | |

| Record name | methyl 2-(chlorocarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4397-55-1 | |

| Record name | Benzoic acid, 2-(chlorocarbonyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4397-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-(chlorocarbonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4397-55-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Acylating Agent: A Technical Guide to Methyl 2-(chlorocarbonyl)benzoate

An In-depth Exploration of a Key Synthetic Building Block for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(chlorocarbonyl)benzoate (CAS 52395-63-6), a bifunctional aromatic compound, serves as a highly reactive and versatile intermediate in modern organic synthesis. Possessing both a methyl ester and a reactive acyl chloride moiety, it offers a strategic advantage for the construction of complex molecular architectures. This guide provides a comprehensive overview of its primary applications, detailing its utility in the synthesis of substituted benzamides, esters, and as a precursor to important heterocyclic scaffolds. Particular emphasis is placed on its role in the preparation of intermediates for the agrochemical and pharmaceutical industries, including its use in N-phthaloylation of amino acids. Detailed, field-proven protocols, reaction mechanisms, and safety considerations are presented to equip researchers with the practical knowledge required for its effective application.

Introduction: Chemical Profile and Reactivity

Methyl 2-(chlorocarbonyl)benzoate is a derivative of phthalic acid, characterized by the presence of two distinct carbonyl functionalities. The acyl chloride group is a powerful electrophile, susceptible to nucleophilic attack by a wide range of compounds including amines, alcohols, and arenes. This high reactivity is the cornerstone of its synthetic utility. In contrast, the methyl ester is significantly more stable under typical acylation conditions, allowing for selective reactions at the acyl chloride position. This differential reactivity enables chemists to introduce the 2-(methoxycarbonyl)benzoyl group into molecules in a controlled manner.

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 52395-63-6 |

| Molecular Formula | C₉H₇ClO₃ |

| Molecular Weight | 198.60 g/mol |

| Appearance | Yellow oil |

| Storage Temperature | 2-8°C |

Note: This compound is corrosive and moisture-sensitive, reacting with protic solvents. It should be handled in a fume hood with appropriate personal protective equipment[1].

The strategic placement of the two carbonyl groups in an ortho relationship also predisposes this molecule to participate in intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.

Caption: Dual reactivity of methyl 2-(chlorocarbonyl)benzoate.

Core Applications in Synthesis

Synthesis of N-Substituted Benzamides

One of the most prevalent applications of methyl 2-(chlorocarbonyl)benzoate is in the acylation of primary and secondary amines to form N-substituted 2-(methoxycarbonyl)benzamides. This reaction is typically rapid and high-yielding, driven by the formation of a stable amide bond and the liberation of hydrogen chloride, which is scavenged by a base.

These benzamide derivatives are significant structural motifs in a variety of biologically active molecules. For instance, N-substituted benzamides have been investigated as potential antitumor agents, with some derivatives showing inhibitory activity against histone deacetylases (HDACs)[2].

Causality in Experimental Design: The choice of a non-nucleophilic base, such as triethylamine or pyridine, is critical. These bases effectively neutralize the HCl byproduct without competing with the primary amine for the acyl chloride, thereby preventing the formation of unwanted side products and maximizing the yield of the desired amide. The reaction is often conducted at low temperatures (e.g., 0 °C) to control the exothermic nature of the acylation and to minimize potential side reactions.

Detailed Protocol: General Procedure for N-Substituted Benzamide Synthesis

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a tertiary amine base, such as triethylamine (1.1-1.2 equivalents), to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Acylation: Slowly add a solution of methyl 2-(chlorocarbonyl)benzoate (1.05 equivalents) in the same solvent to the cooled amine solution with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-substituted 2-(methoxycarbonyl)benzamide.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel as needed.

Esterification of Alcohols and Phenols

In a similar fashion to amidation, methyl 2-(chlorocarbonyl)benzoate readily reacts with alcohols and phenols to form the corresponding esters. This reaction is particularly useful for the esterification of phenols, which are generally less reactive than aliphatic alcohols and do not undergo efficient esterification with carboxylic acids under standard Fischer esterification conditions[3]. The use of the highly reactive acyl chloride overcomes this limitation.

Detailed Protocol: Preparation of Phenyl 2-(methoxycarbonyl)benzoate

-

Reaction Setup: To a solution of phenol (1.0 equivalent) in a suitable solvent like dichloromethane, add pyridine (1.2 equivalents) as both a base and a catalyst.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Acylation: Add methyl 2-(chlorocarbonyl)benzoate (1.1 equivalents) dropwise with stirring.

-

Reaction: Allow the reaction to proceed at room temperature for 2-6 hours until completion as monitored by TLC.

-

Workup: Dilute the reaction mixture with dichloromethane and wash with 1 M HCl to remove pyridine, followed by 1 M NaOH to remove unreacted phenol, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography or recrystallization to yield the pure ester.

N-Phthaloylation of Amino Acids for Peptide Synthesis

Protecting the amino group of amino acids is a fundamental step in peptide synthesis. Methyl 2-(chlorocarbonyl)benzoate serves as a precursor to efficient phthaloylating agents. It can be converted into methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), a reagent that allows for the simple and racemization-free N-phthaloylation of amino acids and their derivatives[4]. The phthaloyl group provides robust protection that is stable to a wide range of reaction conditions.

The synthesis of MSB involves the reaction of methyl 2-(chlorocarbonyl)benzoate with N-hydroxysuccinimide. The resulting activated ester (MSB) then readily reacts with the amino group of an amino acid to form the phthaloyl-protected amino acid.

Caption: Workflow for N-phthaloylation of amino acids.

Friedel-Crafts Acylation

The acyl chloride functionality of methyl 2-(chlorocarbonyl)benzoate allows it to act as an electrophile in Friedel-Crafts acylation reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), it can acylate electron-rich aromatic rings like anisole, toluene, or xylenes to form substituted benzophenones[5][6][7]. This reaction forges a new carbon-carbon bond, providing a route to complex diaryl ketone structures.

Causality in Experimental Design: The Lewis acid catalyst is essential to generate the highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring[8]. The reaction must be conducted under anhydrous conditions, as water would rapidly hydrolyze both the acyl chloride and the aluminum chloride catalyst. The regioselectivity of the acylation is governed by the directing effects of the substituents on the aromatic substrate. For example, in the acylation of anisole, the methoxy group is ortho-, para-directing, leading primarily to the formation of the 4-acylated product due to steric hindrance at the ortho position[7].

Detailed Protocol: Friedel-Crafts Acylation of Anisole

-

Catalyst Suspension: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in an anhydrous solvent such as dichloromethane.

-

Acyl Chloride Addition: Cool the suspension to 0 °C and add methyl 2-(chlorocarbonyl)benzoate (1.0 equivalent) dropwise. Stir for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Arene Addition: Add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over approximately 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product, methyl 2-(4-methoxybenzoyl)benzoate, can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Application in Agrochemicals: A Case Study

While direct applications in marketed agrochemicals are not widely documented for methyl 2-(chlorocarbonyl)benzoate itself, the closely related compound, 2-chlorosulfonyl-3-methyl benzoate, is a key intermediate in the synthesis of the sulfonylurea herbicide, triflusulfuron-methyl[9]. This herbicide is used for the post-emergence control of broad-leaved weeds in sugar beet crops[10]. The synthesis highlights the importance of substituted methyl benzoate derivatives as foundational scaffolds in the agrochemical industry. The principles of acylation and subsequent chemical transformations are central to building the final complex active ingredient.

Safety, Handling, and Disposal

Methyl 2-(chlorocarbonyl)benzoate is a corrosive and moisture-sensitive compound that requires careful handling.

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes[1].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. A storage temperature of 2-8°C is recommended[1].

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Unused reagent and contaminated materials should be treated as hazardous waste. Do not dispose of down the drain[11][12]. In case of a spill, absorb the material with an inert absorbent such as vermiculite or sand, and place it in a sealed container for disposal[12].

Conclusion

Methyl 2-(chlorocarbonyl)benzoate is a valuable and versatile reagent in organic synthesis. Its bifunctional nature, combining a reactive acyl chloride with a more stable methyl ester, allows for a wide range of selective transformations. It is a key building block for the synthesis of amides, esters, and various heterocyclic compounds, with important applications in the development of new molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, coupled with adherence to proper handling and safety protocols, enables researchers to effectively harness its synthetic potential.

References

-

MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

-

ResearchGate. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Available at: [Link]

-

PubMed. (n.d.). Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives. Available at: [Link]

- Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.

-

University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Available at: [Link]

-

ResearchGate. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

- Google Patents. (n.d.). US3357978A - Process for preparing new benzamides.

-

ResearchGate. (n.d.). Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N -Phthaloylation of Amino Acid and Peptide Derivatives. Available at: [Link]

- National Chemical Laboratory, India. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.

-

ResearchGate. (2023). (PDF) Synthesis and Antioxidant Activity of Some Benzoquinoline-Based Heterocycles Derived from 2-((3-Chlorobenzo[f]quinolin-2-yl)methylene)hydrazine-1-carbothioamide. Available at: [Link]

-

Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Available at: [Link]

-

MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Available at: [Link]

-

YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Available at: [Link]

-

PrepChem. (n.d.). Preparation of methyl-2-benzoylbenzoate (o-(methoxycarbonyl)benzophenone). Available at: [Link]

-

PMC - NIH. (n.d.). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Available at: [Link]

-

PubMed Central. (2022). The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. Available at: [Link]

- DOI. (n.d.).

-

YouTube. (2022). A-Level H2 Chemistry: Esterification of Phenols. Available at: [Link]

- Google Patents. (n.d.). WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-. Available at: https://patents.google.

-

Scientific & Academic Publishing. (n.d.). Application of Chalcone in Synthesis of New Heterocycles Containing 1,5-Benzodiazepine Derivatives. Available at: [Link]

-

NJ.gov. (n.d.). Hazardous Substance Fact Sheet. Available at: [Link]

-

Course Hero. (2006). Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. Available at: [Link]

-

SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]

-

YouTube. (2017). How to make methyl benzoate. Available at: [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

ResearchGate. (n.d.). The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. Available at: [Link]

-

Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available at: [Link]

-

PMC - NIH. (2011). The herbicide triflusulfuron-methyl. Available at: [Link]

-

YouTube. (2020). Synthesis of Methyl Benzoate Lab. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB): a new, efficient reagent for N-phthaloylation of amino acid and peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. websites.umich.edu [websites.umich.edu]

- 7. condor.depaul.edu [condor.depaul.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]

- 10. WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. nj.gov [nj.gov]

An In-depth Technical Guide to Methyl 2-(chlorocarbonyl)benzoate: Synthesis, Reactivity, and Applications

Introduction: Unveiling a Bifunctional Reagent in Synthetic Chemistry

Methyl 2-(chlorocarbonyl)benzoate (CAS No. 4397-55-1), also known by synonyms such as o-Carbomethoxybenzoyl chloride and Methyl phthaloyl chloride, is a bifunctional organic compound of significant interest to researchers in organic synthesis and drug development.[1] Its structure is deceptively simple, featuring a benzene ring substituted with a methyl ester and an acyl chloride at adjacent positions. This ortho arrangement of two distinct reactive carbonyl groups—a highly reactive acyl chloride and a more stable methyl ester—is the cornerstone of its synthetic utility. The pronounced difference in electrophilicity between these two sites allows for selective chemical transformations, making it a valuable building block for complex molecular architectures.

This guide provides an in-depth exploration of the fundamental properties, synthesis, core reactivity, and key applications of Methyl 2-(chlorocarbonyl)benzoate. The insights herein are tailored for researchers and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern its behavior and application.

Section 1: Core Physicochemical and Spectroscopic Profile

Precise characterization is the bedrock of reproducible science. The fundamental properties of Methyl 2-(chlorocarbonyl)benzoate are summarized below. It is critical to note that this compound is highly sensitive to moisture and should be handled accordingly to preserve its integrity for both analysis and reaction.[1]

Chemical Identity and Properties

| Property | Value | Source(s) |

| Chemical Name | Methyl 2-(chlorocarbonyl)benzoate | [1] |

| CAS Number | 4397-55-1 | [1] |

| Molecular Formula | C₉H₇ClO₃ | [1] |

| Molecular Weight | 198.60 g/mol | [1] |

| Physical Form | Yellow Oil | [1] |

| SMILES | COC(=O)c1ccccc1C(Cl)=O | [1] |

| InChIKey | GNBWUEAMCSHHMO-UHFFFAOYSA-N | [1] |

Note: Experimental physical constants such as boiling point and density are not consistently reported across major databases, likely due to the compound's high reactivity and thermal sensitivity. These properties should be determined empirically under controlled conditions if required.

Spectroscopic Signature

While detailed spectral data requires direct acquisition, the expected spectroscopic characteristics are as follows:

-

¹H NMR: Signals would be expected in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the four protons on the benzene ring, with splitting patterns indicative of ortho-disubstitution. A sharp singlet for the methyl ester protons (-OCH₃) would appear further upfield (approx. 3.9-4.1 ppm).

-

¹³C NMR: The spectrum would show two distinct carbonyl carbon signals: one for the highly deshielded acyl chloride (approx. 168-172 ppm) and one for the ester carbonyl (approx. 165-167 ppm). Signals for the aromatic carbons and the methyl ester carbon (approx. 52-54 ppm) would also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum is distinguished by two strong carbonyl (C=O) stretching bands. The acyl chloride C=O stretch would appear at a higher wavenumber (approx. 1780-1815 cm⁻¹) compared to the ester C=O stretch (approx. 1720-1740 cm⁻¹). This clear separation is a direct consequence of the greater electron-withdrawing effect of the chlorine atom.

Section 2: Synthesis and Mechanism

The most direct and common laboratory-scale synthesis of Methyl 2-(chlorocarbonyl)benzoate involves the conversion of the corresponding carboxylic acid using a chlorinating agent.[1]

Primary Synthetic Route: Chlorination of Methyl Hydrogen Phthalate

The precursor, o-methoxycarbonylbenzoic acid (also known as methyl hydrogen phthalate), is readily available. The conversion to the acyl chloride is efficiently achieved using thionyl chloride (SOCl₂).[1]

Caption: Synthesis of Methyl 2-(chlorocarbonyl)benzoate.

Causality of Reagent Choice: Thionyl chloride is the reagent of choice for this transformation for several key reasons. First, it reliably converts carboxylic acids to acyl chlorides under relatively mild conditions. Second, the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[1] This is a significant experimental advantage as their evolution drives the reaction to completion according to Le Châtelier's principle and simplifies purification, as they are easily removed from the reaction mixture under vacuum or with a nitrogen stream.

Detailed Experimental Protocol

This protocol is a representative procedure and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolving HCl and SO₂ gases.

-

Charging the Flask: To the flask, add o-methoxycarbonylbenzoic acid (1.0 eq).

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, typically 2-3 eq) to the flask. The reaction is often performed neat or with a non-reactive, high-boiling solvent like toluene.

-

Reaction: Gently heat the mixture using a steam bath or heating mantle to approximately 60-80°C for 1-2 hours.[1] The progress can be monitored by the cessation of gas evolution.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under reduced pressure. It is crucial to use a vacuum pump protected by a cold trap and a base trap.

-

Purification: The resulting crude yellow oil, Methyl 2-(chlorocarbonyl)benzoate, is often used directly in the next step due to its reactivity. If higher purity is required, vacuum distillation can be performed, but care must be taken to avoid thermal decomposition.

Section 3: Chemical Reactivity & Core Applications

The synthetic utility of Methyl 2-(chlorocarbonyl)benzoate stems from the high electrophilicity of the acyl chloride carbon atom, which readily undergoes nucleophilic acyl substitution. The ester group is significantly less reactive, allowing for selective reactions with a wide range of nucleophiles.

Application 1: N-Phthaloylation of Amino Acids

In peptide synthesis and the development of amino acid-based drugs, protecting the alpha-amino group is a fundamental step. The phthaloyl group is a robust protecting group that can be introduced using Methyl 2-(chlorocarbonyl)benzoate.

The reaction proceeds in two steps. First, the amino group of the amino acid (or its ester) acts as a nucleophile, attacking the highly reactive acyl chloride. This forms an amide bond. The second step is an intramolecular cyclization, where the newly formed amide's nitrogen attacks the proximal ester carbonyl, displacing methanol and forming the stable five-membered phthalimide ring.

Caption: N-Phthaloylation of an amino acid.

This method serves as a valuable alternative to using phthalic anhydride, often providing cleaner reactions and simpler purification under mild conditions. The phthaloyl protection is stable to acidic conditions but can be cleaved using hydrazine, which makes it an orthogonal protecting group in complex synthetic sequences.

Application 2: Synthesis of Isocoumarins

Isocoumarins are a class of natural products and privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] Methyl 2-(chlorocarbonyl)benzoate is a key precursor for constructing this heterocyclic system. In a typical strategy, the acyl chloride moiety is reacted with a suitable carbon nucleophile that contains, or can be converted into, a ketone. Subsequent intramolecular cyclization, often acid- or base-catalyzed, between the enol or enolate of the ketone and the methyl ester group yields the final isocoumarin ring system. This approach allows for the introduction of diverse substituents onto the heterocyclic core, facilitating the generation of compound libraries for drug discovery screening.

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of a reagent is paramount. The protocols described here are self-validating only when executed with strict adherence to safety standards.

Hazard Profile

Methyl 2-(chlorocarbonyl)benzoate is a hazardous chemical requiring careful handling.[1]

| Hazard Category | GHS Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

| Signal Word | Danger | |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

Self-Validating Handling & Storage Protocol

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of its corrosive and lachrymatory vapors.[1]

-

Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles. A face shield is strongly recommended due to the severe risk of eye damage.[1]

-

Moisture Sensitivity: This compound reacts vigorously with water and other protic solvents (e.g., alcohols, primary/secondary amines).[1] All glassware must be thoroughly dried (oven or flame-dried) before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to the corresponding carboxylic acid, which would render it inactive for its intended purpose.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, refrigerated at 2-8°C.[1] The container should be flushed with an inert gas before sealing to displace moist air.

-

Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite or dry sand) to contain the spill. Do not use water. The contaminated absorbent should be collected in a sealed container for hazardous waste disposal.

Conclusion

Methyl 2-(chlorocarbonyl)benzoate is a powerful and versatile bifunctional reagent. Its value lies in the differential reactivity of its acyl chloride and methyl ester functionalities, enabling selective and high-yield transformations. For the medicinal chemist and the synthetic researcher, it provides a reliable gateway to critical synthetic operations, most notably the protection of amino acids and the construction of the biologically relevant isocoumarin scaffold. Mastery of its use, grounded in a thorough understanding of its reactivity and stringent adherence to safety protocols, allows for the efficient and elegant construction of complex molecules destined for biological investigation and therapeutic application.

References

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

-

Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]

-

Synthesis of Isocoumarins. Organic Chemistry Portal. Available at: [Link]

-

Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. National Institutes of Health (NIH). Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 2-(chlorocarbonyl)benzoate (CAS 4397-55-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of methyl 2-(chlorocarbonyl)benzoate, a versatile reagent in organic synthesis. Moving beyond a simple data sheet, this document delves into the practical applications, mechanistic underpinnings, and critical handling protocols essential for laboratory professionals. The structure of this guide is designed to logically flow from fundamental properties to complex applications, ensuring a thorough understanding for its use in research and development, particularly in the synthesis of pharmacologically relevant scaffolds.

Core Chemical and Physical Properties

Methyl 2-(chlorocarbonyl)benzoate, also known as methyl phthaloyl chloride, is a bifunctional molecule containing both a methyl ester and an acyl chloride. This combination of reactive sites makes it a valuable building block in organic chemistry.[1][2][3]

| Property | Value | Source(s) |

| CAS Number | 4397-55-1 | [1][2][3] |

| Molecular Formula | C₉H₇ClO₃ | [2][3] |

| Molecular Weight | 198.60 g/mol | [2][3] |

| Appearance | Yellow oil or solid | [1][4] |

| Solubility | Soluble in chloroform and most organic solvents. Reacts with protic solvents. | [1][4] |

| Storage Temperature | 2-8°C, protect from light and moisture. | [1][2] |

| Stability | Stable for at least 2 years when stored at -20°C. | [1][2] |

Synthesis of Methyl 2-(chlorocarbonyl)benzoate

The most common and direct laboratory synthesis of methyl 2-(chlorocarbonyl)benzoate involves the reaction of methyl hydrogen phthalate with thionyl chloride (SOCl₂).[4] This reaction is a standard method for converting carboxylic acids to acyl chlorides.

Reaction Scheme:

Caption: N-Phthaloylation of an amino acid.

Experimental Protocol: N-Phthaloylation of Glycine

Materials:

-

Methyl 2-(chlorocarbonyl)benzoate

-

Glycine

-

Aqueous sodium carbonate solution (10%)

-

Hydrochloric acid (concentrated)

-

Standard laboratory glassware

Procedure:

-

Reaction:

-

Dissolve glycine in 10% aqueous sodium carbonate solution in a beaker with vigorous stirring.

-

Slowly add a slight excess of methyl 2-(chlorocarbonyl)benzoate to the stirring solution.

-

Continue stirring at room temperature for 1-2 hours.

-

-

Work-up:

-

Filter the reaction mixture to remove any insoluble material.

-

Carefully acidify the filtrate with concentrated hydrochloric acid until precipitation of the N-phthaloyl glycine is complete.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Causality: The basic conditions generated by the sodium carbonate deprotonate the carboxylic acid of glycine and neutralize the HCl byproduct, facilitating the reaction. The final acidification protonates the carboxylate of the product, causing it to precipitate from the aqueous solution.

Synthesis of Isocoumarins

Isocoumarins are a class of lactones that are present in a variety of natural products and exhibit diverse biological activities. Methyl 2-(chlorocarbonyl)benzoate can serve as a precursor for the synthesis of these heterocyclic systems. [1] Reaction Mechanism: The synthesis often involves a reaction with a suitable carbon nucleophile, such as an enolate or an organometallic reagent, followed by an intramolecular cyclization to form the isocoumarin ring system.

Analytical Characterization

Ensuring the purity and identity of methyl 2-(chlorocarbonyl)benzoate is critical for its successful application in synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplet, ~7.5-8.2 ppm), Methyl ester protons (singlet, ~3.9 ppm). |

| ¹³C NMR | Carbonyl carbons (acyl chloride and ester, ~165-170 ppm), Aromatic carbons (~125-135 ppm), Methyl carbon (~52 ppm). |

| FTIR (cm⁻¹) | Strong C=O stretching bands for the acyl chloride (~1785 cm⁻¹) and the ester (~1720 cm⁻¹), C-O stretching (~1250-1300 cm⁻¹), Aromatic C-H stretching (~3000-3100 cm⁻¹). |

| HPLC-UV | A single major peak with a UV absorbance maximum corresponding to the aromatic system. The retention time is dependent on the column and mobile phase used. |

Safety and Handling Protocols

Methyl 2-(chlorocarbonyl)benzoate is a corrosive and moisture-sensitive compound that requires careful handling. [4] Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A lab coat and appropriate footwear are required.

Handling:

-

Always handle in a well-ventilated chemical fume hood. [4]* Keep away from moisture and protic solvents to prevent vigorous reactions and decomposition. [4]* Ground all equipment when transferring to prevent static discharge.

-

Avoid inhalation of vapors and contact with skin and eyes. [4] Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1][2]* Keep away from incompatible materials such as water, alcohols, bases, and oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Small spills can be neutralized by slowly adding to a solution of sodium bicarbonate.

-

Do not dispose of down the drain.

Conclusion

Methyl 2-(chlorocarbonyl)benzoate is a highly valuable and versatile reagent for organic synthesis. Its utility in the formation of N-phthaloyl protected amino acids and as a precursor to isocoumarins makes it particularly relevant to researchers in drug discovery and development. A thorough understanding of its properties, synthetic methods, and stringent adherence to safety protocols are paramount for its effective and safe use in the laboratory.

References

- Google Patents.

- Google Patents.

- Google Patents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78151, Methyl 3-(chlorocarbonyl)benzoate. [Link]

-

Organic Chemistry Portal. Synthesis of Isocoumarins. [Link]

-

PrepChem.com. Preparation of methyl benzoate (benzoic acid methyl ester). [Link]

-

ResearchGate. Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N -Phthaloylation of Amino Acid and Peptide Derivatives. [Link]

-

Wiley Online Library. 2-Methoxycarbonylbenzoyl Chloride - Skiles - Major Reference Works. [Link]

Sources

- 1. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Reactivity of Methyl 2-(chlorocarbonyl)benzoate

Abstract

Methyl 2-(chlorocarbonyl)benzoate (CAS No. 4397-55-1), also known as o-carbomethoxybenzoyl chloride or methyl phthaloyl chloride, is a bifunctional chemical reagent of significant utility in modern organic synthesis. Possessing both a highly reactive acyl chloride and a more stable methyl ester moiety on an aromatic scaffold, it offers a predictable and sequential reactivity profile that makes it an invaluable building block for a diverse range of complex molecules, including pharmaceuticals, agrochemicals, and specialized polymers. This guide provides an in-depth analysis of its core reactivity, synthesis, and safe handling, with a focus on the mechanistic principles that govern its transformations. It is intended for researchers, chemists, and drug development professionals who seek to leverage this versatile reagent in their synthetic endeavors.

Structural Features and Physicochemical Properties

The reactivity of methyl 2-(chlorocarbonyl)benzoate is a direct consequence of its structure: an aromatic ring substituted at the ortho positions with an acyl chloride and a methyl ester. The acyl chloride is a powerful electrophile, susceptible to attack by a wide array of nucleophiles. The methyl ester, while also an electrophile, is significantly less reactive, allowing for selective transformations at the acyl chloride site under controlled conditions. The electron-withdrawing nature of both substituents deactivates the benzene ring towards electrophilic aromatic substitution, although they direct incoming electrophiles to the meta positions.

| Property | Value | Reference(s) |

| CAS Number | 4397-55-1 | [1] |

| Molecular Formula | C₉H₇ClO₃ | [1] |

| Molecular Weight | 198.6 g/mol | [1] |

| Appearance | Yellow oil | [1] |

| Storage Temperature | 2-8°C | [1] |

| Key Synonyms | o-Carbomethoxybenzoyl chloride, Methyl 2-chloroformylbenzoate, Phthalic acid monochloride monomethyl ester | [1] |

Synthesis of Methyl 2-(chlorocarbonyl)benzoate

The most common and direct laboratory-scale synthesis of methyl 2-(chlorocarbonyl)benzoate involves the treatment of its corresponding carboxylic acid, methyl hydrogen phthalate (o-methoxycarbonylbenzoic acid), with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently employed for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl).[1][2][3]

The reaction proceeds via nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of the intermediate and elimination of sulfur dioxide and a chloride ion, which then attacks the carbonyl carbon to yield the final acyl chloride product.

Sources

An In-depth Technical Guide to o-Carbomethoxybenzoyl Chloride for Advanced Scientific Applications

Abstract

o-Carbomethoxybenzoyl chloride, systematically known as methyl 2-(chlorocarbonyl)benzoate, is a bifunctional reagent of significant interest in advanced organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique structure, featuring both a reactive acyl chloride and a methyl ester on an aromatic scaffold, allows for sequential and site-selective chemical modifications. This guide provides an in-depth exploration of its core physical and chemical characteristics, synthesis, reactivity profile, and safe handling protocols, tailored for researchers, chemists, and drug development professionals. By elucidating the causality behind its properties and providing validated procedural insights, this document serves as a comprehensive resource for leveraging this versatile building block in complex molecular design.

Chemical Identity and Structure

A clear understanding of a reagent's identity is the foundation of its effective application. o-Carbomethoxybenzoyl chloride is an ortho-substituted benzene derivative containing two distinct carbonyl-based functional groups.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl 2-(chlorocarbonyl)benzoate |

| Synonyms | o-Methoxycarbonylbenzoyl chloride, Methyl phthaloyl chloride, Phthalic acid monochloride monomethyl ester, Methyl 2-chloroformylbenzoate[1] |

| CAS Number | 4397-55-1[1][2] |

| Molecular Formula | C₉H₇ClO₃[3] |

| Molecular Weight | 198.60 g/mol [3] |

| Chemical Structure | |

| (A visual representation of the molecule showing a benzene ring substituted at the 1 and 2 positions with a methyl ester and an acyl chloride group, respectively.) |

Physicochemical Properties

The physical state and solubility of a reagent dictate the design of reaction conditions. o-Carbomethoxybenzoyl chloride is typically encountered as a yellow oil.[1] Its properties are summarized below.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | Yellow oil | [1] |

| Purity | ≥95% (typical commercial grade) | [2] |

| Solubility | Reacts with protic solvents (e.g., water, alcohols). Soluble in aprotic organic solvents (e.g., dichloromethane, chloroform, THF). | [1] |

| Storage Temperature | 2-8°C recommended | [1] |

Note: Specific values for melting point, boiling point, and density are not consistently reported in publicly available literature and should be determined empirically for high-purity samples.

Synthesis and Chemical Reactivity

Synthesis Pathway

The most common laboratory-scale synthesis of o-carbomethoxybenzoyl chloride involves the chlorination of its corresponding carboxylic acid, monomethyl phthalate (also known as methyl hydrogen phthalate).[1] The reaction is typically achieved using a standard chlorinating agent like thionyl chloride (SOCl₂), which converts the carboxylic acid to the highly reactive acyl chloride.

The choice of thionyl chloride is strategic; it is a volatile liquid, and the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This simplifies purification, as the excess reagent and byproducts can be readily removed under reduced pressure, often leaving a crude product of sufficient purity for subsequent steps.

Caption: Key reactivity pathways of o-carbomethoxybenzoyl chloride.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized or purchased reagent.

Table 3: Spectroscopic Data Interpretation

| Technique | Feature | Expected Characteristics |

| Infrared (IR) | C=O Stretch (Acyl Chloride) | Strong, sharp absorption band around 1770-1800 cm⁻¹ . The higher frequency compared to a ketone is due to the electron-withdrawing effect of the chlorine atom. |

| C=O Stretch (Ester) | Strong absorption band around 1720-1740 cm⁻¹ . | |

| Aromatic C=C Stretch | Medium to weak bands in the 1450-1600 cm⁻¹ region. | |

| ¹H NMR | Aromatic Protons | Complex multiplet pattern in the 7.5-8.2 ppm region. The ortho-substitution pattern leads to distinct signals for the four aromatic protons. |

| Methyl Protons (-OCH₃) | A sharp singlet around 3.9-4.0 ppm . | |

| ¹³C NMR | Carbonyl Carbon (Acyl Chloride) | Signal in the 165-170 ppm range. |

| Carbonyl Carbon (Ester) | Signal in the 164-168 ppm range. | |

| Aromatic Carbons | Multiple signals between 125-135 ppm . | |

| Methyl Carbon (-OCH₃) | Signal around 52-53 ppm . | |

| Mass Spec. (MS) | Molecular Ion (M⁺) | A peak at m/z = 198 with a characteristic M+2 peak at m/z = 200 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

| Key Fragments | Loss of chlorine (-Cl, m/z = 163), loss of methoxy (-OCH₃, m/z = 167), and formation of the benzoyl cation (m/z = 105) are plausible fragmentation pathways. |

Applications in Drug Development and Organic Synthesis

The bifunctional nature of o-carbomethoxybenzoyl chloride makes it a valuable intermediate for constructing complex molecular architectures.

-

N-Phthalylation of Amino Acids : It serves as a reagent for the N-protection of α-amino acids. The initial acylation of the amino group is followed by an intramolecular cyclization to form a phthalimide derivative, a common protecting group strategy in peptide synthesis. [1]* Synthesis of Heterocycles : It is a precursor for the synthesis of isocoumarins and other related heterocyclic systems, which are scaffolds found in numerous biologically active natural products. [1]* Scaffold for Medicinal Chemistry : In drug discovery, this reagent can be used to introduce a substituted phenyl ring that can be further elaborated. For instance, the ester can be hydrolyzed to the carboxylic acid, which can then be coupled to other fragments, while the initial acyl chloride is used to link to a primary amine on a core structure. This is particularly useful in fragment-based drug design and lead optimization.

Safety, Handling, and Storage

o-Carbomethoxybenzoyl chloride is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Hazards : It is classified as corrosive and harmful. It causes severe skin burns and eye damage, is harmful if swallowed, and may cause an allergic skin reaction. [1][2]As a lachrymator, its vapors are highly irritating to the eyes and respiratory system. [1]* Personal Protective Equipment (PPE) : Always handle this chemical in a certified fume hood. Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile).

-

A flame-retardant lab coat.

-

Chemical splash goggles and a face shield.

-

-

Handling : Use under anhydrous conditions, preferably under an inert atmosphere (N₂ or Ar). Avoid all contact with moisture, water, and protic solvents. Avoid breathing vapors.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and alcohols. Recommended storage is at 2-8°C. [1]

Illustrative Experimental Protocol: Amide Formation

This protocol provides a general, self-validating methodology for the acylation of a primary amine. The validation comes from the expected stoichiometric consumption of base and the characteristic workup procedure that separates the neutral product from acidic or basic residues.

Objective: To synthesize an N-substituted-2-(methoxycarbonyl)benzamide.

Materials:

-

o-Carbomethoxybenzoyl chloride

-

A primary amine (e.g., benzylamine)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or pyridine (as a base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

-

Causality: The reaction is performed under an inert atmosphere to prevent hydrolysis of the acyl chloride. TEA acts as a scavenger for the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

-

-

Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add a solution of o-carbomethoxybenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise over 10-15 minutes.

-

Causality: The reaction is highly exothermic. Slow, cooled addition controls the reaction rate, preventing side reactions and ensuring safety. A slight excess of the acyl chloride ensures complete consumption of the more valuable amine.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing:

-

Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any unreacted starting acid from hydrolysis), and finally with brine (to reduce the amount of dissolved water).

-

Self-Validation: This washing sequence is a standard, validated protocol for purifying amide products. Each wash removes a specific class of impurities, ensuring the integrity of the final product.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Conclusion

o-Carbomethoxybenzoyl chloride is a potent and versatile chemical building block for advanced organic synthesis. Its value lies in the orthogonal reactivity of its acyl chloride and methyl ester functionalities. A thorough understanding of its reactivity, combined with strict adherence to anhydrous handling and safety protocols, enables chemists to effectively incorporate this reagent into complex synthetic routes for novel pharmaceuticals and materials. This guide provides the foundational knowledge and practical insights necessary for its successful application.

References

-

PubChem. Methyl 2-chlorobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 3-(chlorocarbonyl)benzoate. National Center for Biotechnology Information. [Link]

Sources

Understanding the functional groups in methyl 2-(chlorocarbonyl)benzoate

An In-Depth Technical Guide to the Functional Groups in Methyl 2-(chlorocarbonyl)benzoate

Abstract

Methyl 2-(chlorocarbonyl)benzoate (CAS No. 4397-55-1) is a bifunctional aromatic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its utility stems from the presence of two distinct and differentially reactive carboxylic acid derivatives on an ortho-substituted benzene ring: a methyl ester and an acyl chloride. This guide provides an in-depth analysis of these functional groups, detailing their structural characteristics, electronic properties, spectroscopic signatures, and chemical reactivity. By understanding the nuanced interplay between the highly reactive acyl chloride and the more stable methyl ester, researchers can harness the molecule's synthetic potential for targeted molecular construction. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a foundation for the rational design of synthetic pathways involving this versatile building block.

Molecular Architecture and Electronic Landscape

Methyl 2-(chlorocarbonyl)benzoate presents a fascinating case of intramolecular electronic tension. The two functional groups, an acyl chloride and a methyl ester, are positioned ortho to each other on a benzene ring. This proximity influences their respective properties and the overall reactivity profile of the molecule.

-

The Acyl Chloride: This functional group, -C(=O)Cl, is a highly reactive derivative of a carboxylic acid. The carbonyl carbon is rendered exceptionally electrophilic due to the strong negative inductive effects (-I) of both the oxygen and chlorine atoms.[1] This electron deficiency makes it a prime target for nucleophilic attack.[1][2]

-

The Methyl Ester: The methyl ester, -C(=O)OCH₃, is a more stable carboxylic acid derivative. While the carbonyl carbon is also electrophilic, the adjacent ester oxygen can donate lone-pair electron density through resonance (+R effect), which slightly mitigates the electrophilicity of the carbonyl carbon compared to the acyl chloride.

The combination of these groups on a single aromatic scaffold creates a powerful tool for sequential and site-selective chemical modifications.

Caption: Molecular structure highlighting the two key functional groups.

Spectroscopic Fingerprints: Identification and Characterization

Confirming the structure and purity of methyl 2-(chlorocarbonyl)benzoate requires a multi-pronged spectroscopic approach. The distinct electronic environments of the acyl chloride and methyl ester give rise to characteristic signals in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly powerful for identifying carbonyl-containing functional groups. The position of the C=O stretching vibration is highly sensitive to the attached atoms.

-

Acyl Chloride (C=O stretch): This group exhibits a very strong and sharp absorption band at a characteristically high frequency, typically in the range of 1815–1775 cm⁻¹ .[3][4] This high frequency is due to the strong electron-withdrawing nature of the chlorine atom.

-

Methyl Ester (C=O stretch): The ester carbonyl stretch appears at a lower frequency, generally between 1750–1735 cm⁻¹ for aliphatic esters.[5] Conjugation with the benzene ring can lower this value slightly.

-

Ester (C-O stretch): Esters also show two or more C-O stretching bands in the fingerprint region, between 1300-1000 cm⁻¹ .[5]

The presence of two distinct, strong carbonyl peaks in the IR spectrum is a definitive indicator of the molecule's bifunctional nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR Spectroscopy:

-

Methyl Protons (-OCH₃): A sharp singlet is expected around 3.9 ppm . The exact shift is influenced by the electronic environment of the aromatic ring.[6]

-

Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (typically 7.0-8.5 ppm). Due to the ortho-substitution pattern, they will exhibit a complex splitting pattern (multiplets).

-

-

¹³C NMR Spectroscopy:

-

Acyl Chloride Carbonyl (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the range of 165-175 ppm .

-

Ester Carbonyl (C=O): The ester carbonyl carbon is also deshielded but appears slightly upfield compared to the acyl chloride, generally in the 160-170 ppm range.

-

Methyl Carbon (-OCH₃): The carbon of the methyl group will be found upfield, typically around 50-60 ppm .

-

Aromatic Carbons: The carbons of the benzene ring will resonate between 120-140 ppm .

-

| Functional Group | Technique | Characteristic Signal / Chemical Shift | Reference |

| Acyl Chloride | IR Spectroscopy | C=O Stretch: 1815–1775 cm⁻¹ | [3][4] |

| ¹³C NMR | C=O: 165–175 ppm | ||

| Methyl Ester | IR Spectroscopy | C=O Stretch: 1750–1735 cm⁻¹ | [5] |

| IR Spectroscopy | C-O Stretch: 1300–1000 cm⁻¹ | [5] | |

| ¹H NMR | -OCH₃: ~3.9 ppm | [6] | |

| ¹³C NMR | C=O: 160–170 ppm | ||

| ¹³C NMR | -OCH₃: 50–60 ppm |

Table 1: Summary of Key Spectroscopic Data.

The Duality of Reactivity: A Synthetic Chemist's Playground

The most compelling feature of methyl 2-(chlorocarbonyl)benzoate for a synthetic chemist is the pronounced difference in reactivity between its two functional groups. Acyl chlorides are among the most reactive carboxylic acid derivatives, while esters are considerably more stable.[7] This reactivity differential allows for highly selective transformations.

Reactivity Hierarchy: Acyl Chloride >> Ester

A nucleophile introduced to the system will almost exclusively react with the acyl chloride moiety, provided the reaction conditions are controlled (e.g., low temperature, non-protic solvent).[1][2] This principle is the cornerstone of its utility as a synthetic intermediate.

Reactions at the Acyl Chloride Center (Nucleophilic Acyl Substitution)

The highly electrophilic acyl chloride carbon is readily attacked by a wide range of nucleophiles. These reactions are typically fast and often exothermic.

-

Hydrolysis: Reacts vigorously with water to form 2-(methoxycarbonyl)benzoic acid. This reaction makes the compound moisture-sensitive.[1][8]

-

Amidation: Reacts readily with primary or secondary amines to form amides. This is one of the most common and efficient ways to form an amide bond.

-

Esterification: Reacts with alcohols to form a new ester, yielding a diester product.

-

Friedel-Crafts Acylation: Can be used to acylate an aromatic ring in the presence of a Lewis acid catalyst.

Caption: Step-by-step experimental workflow for selective amidation.

Methodology:

-

Reaction Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel.

-

Reagent Preparation: Dissolve methyl 2-(chlorocarbonyl)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) and add it to the flask. Cool the solution to 0°C using an ice-water bath.

-

Nucleophile Addition: In the dropping funnel, prepare a solution of benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in anhydrous DCM. The base is crucial to neutralize the HCl byproduct generated during the reaction.

-

Reaction Execution: Add the amine solution dropwise to the stirred, cooled solution of the acyl chloride over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.

-

Monitoring and Completion: After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with dilute HCl (to remove excess amine and triethylamine hydrochloride), saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

-

Characterization: Confirm the structure of the resulting amide product, methyl 2-(benzylcarbamoyl)benzoate, using the spectroscopic techniques outlined in Protocol 1. The IR spectrum should now show a single ester C=O stretch and a new amide C=O stretch (~1640-1680 cm⁻¹).

Conclusion

Methyl 2-(chlorocarbonyl)benzoate is a paradigm of controlled reactivity in a bifunctional molecule. The high electrophilicity of the acyl chloride functional group, contrasted with the relative stability of the methyl ester, provides a reliable handle for selective synthetic transformations. A thorough understanding of the distinct spectroscopic signatures and reactivity profiles of these two groups is paramount for any researcher aiming to incorporate this valuable building block into complex molecular syntheses. This guide has provided the foundational knowledge, from electronic principles to practical experimental design, to empower scientists in drug development and materials research to leverage the full potential of this versatile chemical entity.

References

-

PubChem. Methyl 2-chlorobenzoate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Musgrave, R. (2019). Synthesis of Methyl Benzoate Lab. YouTube. [Link]

-

vibzz lab. (2021). Methyl Benzoate : Organic Synthesis Fischer Esterification. YouTube. [Link]

-

Chen, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

-

Lab Demo. (2016). Hydrolysis of Methyl Benzoate. YouTube. [Link]

-

LibreTexts Chemistry. (2019). 20.17: Reactions of Acid Chlorides.[Link]

-

University of Missouri–St. Louis. Lab5 procedure esterification.[Link]

-

ResearchGate. FT-IR spectrum of Fatty acid methyl esters.[Link]

-

University of Calgary. Infrared Spectroscopy.[Link]

-

Science Learning Center. Experiment : Esterification: The Synthesis of Methyl Benzoate.[Link]

-

Chemistry Stack Exchange. What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?[Link]

-

ResearchGate. Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.[Link]

-

Spectrometrics. Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography.[Link]

-

ChemistryStudent. Acyl Chlorides (A-Level).[Link]

-

PubChem. Ethyl 2-(chlorocarbonyl)benzoate. National Center for Biotechnology Information. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[Link]

-

Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate.[Link]

-

University of Leeds. Infrared spectra of acid chlorides.[Link]

-

Concordia University. IR Spectroscopy of Esters.[Link]

-

Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates.[Link]

-

J Michelle Leslie. (2019). C-13 NMR example 2. YouTube. [Link]

-

NIST. Acetyl chloride - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides.[Link]

-

LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.[Link]

-

Fiveable. Methyl Benzoate Definition.[Link]

-

OKCHEM. (2024). What are the products of the esterification reaction of 2 - Methylbenzoic Acid?[Link]

-

University of South Carolina. IR Spectroscopy Tutorial: Esters.[Link]

-

The Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air.[Link]

-

The Good Scents Company. methyl 2-methyl benzoate.[Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).[Link]

-

Wikipedia. Methyl benzoate.[Link]

-

LibreTexts Chemistry. (2024). 21.2: Nucleophilic Acyl Substitution Reactions.[Link]

-

Brainly. (2018). Write the mechanism of the reaction of methyl benzoate to form methyl 2-nitrobenzoate.[Link]

-

ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate...[Link]

-

RSC Publishing. The infrared spectra and vibrational assignments of the acetyl halides.[Link]

-

RSC Publishing. Vibrational spectroscopy of Methyl benzoate.[Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. methyl 2-(chlorocarbonyl)benzoate | 4397-55-1 [chemicalbook.com]

Methodological & Application

Protocol for N-phthalylation of amino acids using methyl 2-(chlorocarbonyl)benzoate

Application Note & Protocol

Topic: High-Fidelity N-Phthalylation of Amino Acids Using Methyl 2-(chlorocarbonyl)benzoate for Pharmaceutical and Peptide Synthesis Applications

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The strategic protection of the α-amino group is a cornerstone of modern peptide synthesis and the development of amino acid-derived active pharmaceutical ingredients (APIs).[1][2] The phthaloyl group is a highly robust N-protecting group, offering exceptional stability against acidic conditions commonly used for the removal of other protecting groups like Boc and Cbz. This application note provides a detailed protocol for the N-phthalylation of amino acids using methyl 2-(chlorocarbonyl)benzoate. This method is distinguished by its mild reaction conditions, which are critical for preserving the stereochemical integrity of the chiral amino acid starting materials, and its operational simplicity, leading to high yields of the desired N-phthaloyl amino acids.[3] We will explore the underlying reaction mechanism, provide a validated, step-by-step experimental protocol, and discuss the self-validating checks required to ensure the synthesis of high-purity products.

Mechanistic Rationale: A Two-Step, One-Pot Transformation

The efficacy of methyl 2-(chlorocarbonyl)benzoate as an N-phthalylating agent stems from its bifunctional nature, possessing two electrophilic sites positioned ortho to one another on a benzene ring. This specific arrangement facilitates a sequential, intramolecular reaction pathway.

Step 1: Nucleophilic Acyl Substitution The reaction initiates with the nucleophilic attack of the deprotonated α-amino group of the amino acid on the highly reactive acid chloride moiety of methyl 2-(chlorocarbonyl)benzoate. This step proceeds rapidly under mild, basic conditions to form a methyl 2-carboxybenzoate amide intermediate. The choice of a base (e.g., sodium carbonate) is crucial; it serves to deprotonate the amino acid, enhancing its nucleophilicity, and to neutralize the HCl byproduct generated during the acylation.

Step 2: Intramolecular Cyclization & Amidation The newly formed amide intermediate exists in close proximity to the methyl ester group. Driven by the favorable thermodynamics of forming a five-membered ring, the amide nitrogen performs a second nucleophilic attack, this time on the ester carbonyl. This intramolecular cyclization results in the formation of the stable phthalimide ring structure and the elimination of methanol as a byproduct. The mildness of this overall process is a key advantage, minimizing the risk of racemization at the α-carbon of the amino acid.[3][4]

Reaction Mechanism Overview

Caption: Reaction mechanism of N-phthalylation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the described steps, coupled with the in-process checks, ensures a reliable and reproducible outcome.

Materials and Equipment

-

Reagents:

-

Amino Acid (e.g., L-Alanine)

-

Methyl 2-(chlorocarbonyl)benzoate

-

Sodium Carbonate (Na₂CO₃), anhydrous

-

Hydrochloric Acid (HCl), concentrated and 1M solution

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

Ethyl Acetate (for TLC)

-

Hexanes (for TLC)

-

Ethanol (for recrystallization)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

pH meter or pH paper

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

Melting point apparatus

-

Step-by-Step Procedure

The following workflow provides a comprehensive guide from reaction setup to product purification.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

-

Preparation of Amino Acid Solution: In a three-neck round-bottom flask equipped with a magnetic stir bar, dissolve the amino acid (1.0 eq.) and sodium carbonate (1.1 eq.) in deionized water. Causality: The base is essential to deprotonate the amino group, activating it for nucleophilic attack, and to neutralize the HCl byproduct.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to between 0 and 5 °C. Causality: The initial acylation is exothermic. Cooling prevents potential side reactions and degradation of the starting material or product.

-

Preparation of Reagent Solution: In a separate, dry flask, dissolve methyl 2-(chlorocarbonyl)benzoate (1.05 eq.) in a minimal amount of anhydrous DCM or THF. Transfer this solution to a dropping funnel. Causality: Using a slight excess of the acylating agent ensures complete consumption of the valuable amino acid. The reagent is moisture-sensitive and should be handled in a dry environment.

-

Reaction Initiation: Add the reagent solution dropwise from the dropping funnel to the vigorously stirred amino acid solution over 30-45 minutes. Carefully monitor the temperature, ensuring it does not rise above 10 °C. Causality: Slow addition is critical to control the exotherm and prevent the formation of undesired byproducts.

-

Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

In-Process Validation (TLC): Monitor the reaction's progress using TLC (e.g., 7:3 Ethyl Acetate:Hexanes with a drop of acetic acid). Spot the starting amino acid (may require a ninhydrin stain to visualize), the reagent, and the reaction mixture. The reaction is complete when the starting amino acid spot has disappeared. Trustworthiness: This step provides direct evidence of reaction completion, preventing premature work-up and ensuring maximum yield.

-

Product Precipitation (Work-up): Once the reaction is complete, cool the mixture again in an ice bath and slowly acidify by adding 1M HCl until the pH reaches 1-2. A white precipitate of the N-phthaloyl amino acid should form.[5] Causality: The N-phthaloyl amino acid product is soluble in its carboxylate salt form at basic pH. Acidification protonates the carboxylate, rendering the product insoluble in the aqueous medium and allowing for its isolation.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with several portions of cold deionized water to remove any remaining inorganic salts.

-

Purification and Final Validation:

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure crystals.[6]

-

Drying: Dry the purified product under vacuum.

-

Characterization: Confirm the identity and purity of the final product by:

-

Melting Point Analysis: Compare the observed melting point with the literature value.

-

Spectroscopy (NMR, IR): Confirm the chemical structure.

-

Optical Rotation: Measure the specific rotation to confirm that the stereochemical integrity of the amino acid has been preserved. Trustworthiness: This final validation step provides unequivocal proof of product identity, purity, and chirality, which is paramount in pharmaceutical applications.

-

-

Expected Results for Common Amino Acids

The described protocol consistently delivers high yields for a variety of amino acids. The following table summarizes typical outcomes.

| Amino Acid | N-Phthaloyl Derivative | Molecular Weight ( g/mol ) | Typical Yield (%) | Expected Melting Point (°C) |

| Glycine | N-Phthaloylglycine | 205.17 | 88 - 95% | 190-193 |

| L-Alanine | N-Phthaloyl-L-alanine | 219.19 | 85 - 92% | 144-147 |

| L-Phenylalanine | N-Phthaloyl-L-phenylalanine | 295.29 | 90 - 96% | 177-180 |

| L-Leucine | N-Phthaloyl-L-leucine | 261.27 | 87 - 94% | 117-120 |

Note: Yields and melting points are representative and may vary based on experimental scale and purity.

Conclusion

The use of methyl 2-(chlorocarbonyl)benzoate for the N-phthalylation of amino acids represents a mild, efficient, and high-yielding methodology. The protocol's key strengths lie in its operational simplicity and, most critically, its ability to proceed without causing racemization, thereby preserving the optical purity of the starting material. The integrated in-process and final characterization steps provide a robust framework for self-validation, ensuring the production of high-quality N-protected amino acids suitable for demanding applications in peptide synthesis and drug discovery.

References

-

A simple preparation of phthaloyl amino acids via a mild phthaloylation. (2025). ResearchGate. [Link]

-

Methyl 2-((Succinimidooxy)carbonyl)benzoate (MSB): A New, Efficient Reagent for N -Phthaloylation of Amino Acid and Peptide Derivatives. (2025). ResearchGate. [Link]

-

A synthesis of N-phthaloyl amino acids and amino acid esters under mild conditions. (n.d.). SciSpace. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

-